N-Ethylsuccinimide-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

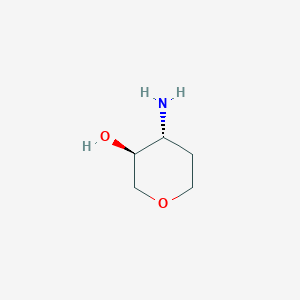

“N-Ethylsuccinimide-d5” is the labelled form of “N-Ethylsuccinimide”. It is used in research and development. The molecular formula of “N-Ethylsuccinimide” is C6H9NO2 .

Molecular Structure Analysis

The molecular formula of “N-Ethylsuccinimide” is C6H9NO2 . The molecular weight of “N-Ethylsuccinimide-d5” is 132.17 .

Physical And Chemical Properties Analysis

“N-Ethylsuccinimide” has a density of 1.2±0.1 g/cm3, a boiling point of 236.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 47.3±3.0 kJ/mol, a flash point of 108.7±11.1 °C, and an index of refraction of 1.485 .

Scientific Research Applications

Synthetic Organic Chemistry

N-Ethylsuccinimide-d5 is a derivative of N-Ethylsuccinimide, which is commonly used in synthetic organic chemistry as a reagent or intermediate. It can be involved in various organic synthesis reactions, such as the preparation of gamma-lactams, which are valuable building blocks for pharmaceuticals .

Biocatalysis

In the field of biocatalysis, N-Ethylsuccinimide-d5 can be used as a substrate for enzyme-catalyzed reactions. For example, it can be converted from N-ethylmaleimide by ene reductases in a hydrogen-driven biocatalytic process . This application is crucial for developing sustainable chemical processes.

Safety and Hazards

Mechanism of Action

Target of Action

N-Ethylsuccinimide-d5, similar to its parent compound Ethosuximide, primarily targets the T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, and more .

Mode of Action

N-Ethylsuccinimide-d5 interacts with its targets by binding to the T-type voltage-sensitive calcium channels . This binding suppresses the paroxysmal three-cycle per second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures . The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli .

Biochemical Pathways

It is known that the compound’s action on t-type voltage-sensitive calcium channels can influence a variety of calcium-dependent processes

Pharmacokinetics

Ethosuximide is almost completely absorbed after oral administration, undergoes extensive metabolism in the liver, and the remainder is excreted unchanged in the urine . Any changes in these properties due to the deuterium substitution in N-Ethylsuccinimide-d5 would need further investigation.

Result of Action

The molecular and cellular effects of N-Ethylsuccinimide-d5 are likely to be similar to those of Ethosuximide, given their structural similarity. Ethosuximide is used in the treatment of epilepsy, particularly absence (petit mal) seizures . By suppressing abnormal electrical activity in the brain, it helps prevent seizure episodes .

properties

| { "Design of the Synthesis Pathway": "The synthesis of N-Ethylsuccinimide-d5 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Succinic anhydride", "Deuterium oxide (D2O)", "Ethylamine-d5", "Sodium hydroxide (NaOH)", "Acetic anhydride", "Methanol (MeOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Succinic anhydride is reacted with deuterium oxide (D2O) to form succinic acid-d4.", "Step 2: Succinic acid-d4 is reacted with ethylamine-d5 in the presence of sodium hydroxide (NaOH) to form N-Ethylsuccinamic acid-d9.", "Step 3: N-Ethylsuccinamic acid-d9 is reacted with acetic anhydride to form N-Ethylsuccinimide-d9.", "Step 4: N-Ethylsuccinimide-d9 is then deuterated by reacting it with deuterium oxide (D2O) in the presence of methanol (MeOH) and hydrochloric acid (HCl) to form N-Ethylsuccinimide-d5." ] } | |

CAS RN |

1370698-98-8 |

Product Name |

N-Ethylsuccinimide-d5 |

Molecular Formula |

C₆H₄D₅NO₂ |

Molecular Weight |

132.17 |

synonyms |

1-(Ethyl-1,1,2,2,2-d5)-2,5-pyrrolidinedione; NSC 38693-d5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)

![3-Hydroxy-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-2(5H)-furanone](/img/structure/B1145035.png)

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B1145039.png)